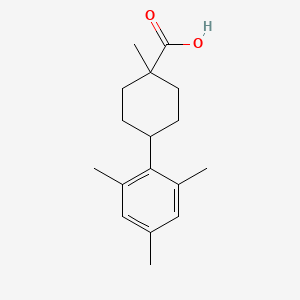
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, where the cyclohexane ring is substituted with a methyl group and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a palladium catalyst and hydrogen gas under high pressure . Another method involves the use of substituted cyclohexyl carbonyl chlorides, which are reacted with appropriate reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert it into different cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where the methyl or trimethylphenyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various cyclohexane and cyclohexene derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in regulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler derivative without the methyl and trimethylphenyl groups.
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with a single methyl group substitution.
4-Methyl-1-cyclohexanecarboxylic acid: Another derivative with a different substitution pattern.
Uniqueness
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61405-11-6 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-methyl-4-(2,4,6-trimethylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H24O2/c1-11-9-12(2)15(13(3)10-11)14-5-7-17(4,8-6-14)16(18)19/h9-10,14H,5-8H2,1-4H3,(H,18,19) |
InChI Key |
USMHDDCBQBTZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CCC(CC2)(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















